Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a methylsulfonyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl group, and the attachment of the methylsulfonyl group. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions using phenyl derivatives.
Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using methylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({4-[(2-bromobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate
- Ethyl 4-({4-[(2-fluorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate
- Ethyl 4-({4-[(2-iodobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the 2-chlorobenzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in designing specific inhibitors or probes for research and therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-3-31-22(28)25-14-12-24(13-15-25)21(27)17-8-10-19(11-9-17)26(32(2,29)30)16-18-6-4-5-7-20(18)23/h4-11H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXZUPZINJDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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